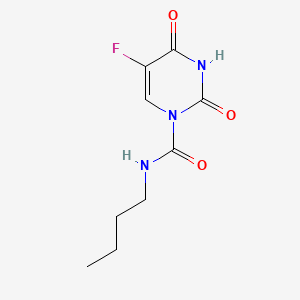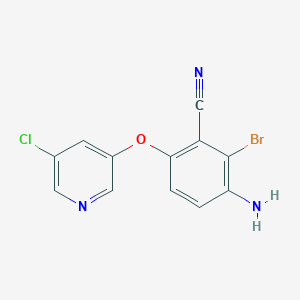
1-Butylcarbamoyl-5-fluorouracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylcarbamoyl-5-fluorouracil is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butylcarbamoyl-5-fluorouracil typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, which undergo various chemical transformations such as halogenation, amination, and acylation. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Butylcarbamoyl-5-fluorouracil can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Butylcarbamoyl-5-fluorouracil has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Butylcarbamoyl-5-fluorouracil involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. Detailed studies on the binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
1(2H)-Pyrimidinecarboxamide derivatives: Compounds with similar core structures but different substituents.
Fluorinated pyrimidines: Compounds with fluorine atoms in the pyrimidine ring.
N-Butyl pyrimidines: Compounds with an N-butyl group attached to the pyrimidine ring.
Uniqueness
1-Butylcarbamoyl-5-fluorouracil is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its fluorine atom can enhance metabolic stability and binding affinity, while the N-butyl group may influence its solubility and membrane permeability.
Properties
CAS No. |
64098-82-4 |
|---|---|
Molecular Formula |
C9H12FN3O3 |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
N-butyl-5-fluoro-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C9H12FN3O3/c1-2-3-4-11-8(15)13-5-6(10)7(14)12-9(13)16/h5H,2-4H2,1H3,(H,11,15)(H,12,14,16) |
InChI Key |
PVSNDBKXSKXPHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1C=C(C(=O)NC1=O)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Chloro-4-morpholinopyrido[3,2-d]pyrimidin-7-yl)aniline](/img/structure/B8634917.png)
![N-{2-[4-(Phenylacetyl)phenyl]propan-2-yl}acetamide](/img/structure/B8634924.png)



![10-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8634942.png)
![2-Methyl-2-[2-(4-methylbenzene-1-sulfonyl)ethyl]-1,3-dioxolane](/img/structure/B8634945.png)



![5-iodo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8634969.png)


